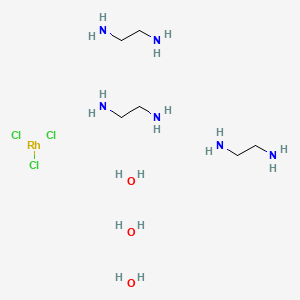
8-ACETYL LUDACONITINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
8-ACETYL LUDACONITINE is a diterpene alkaloid with the chemical formula C36H51NO12 . The preparation of pseudaconitine involves the extraction and isolation from the roots of Aconitum ferox. The isolation process typically includes high-performance liquid chromatography (HPLC) to separate and purify the compound
Analyse Chemischer Reaktionen
8-ACETYL LUDACONITINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyropseudaconitine (C34H47O10N) when heated in the dry state.
Reduction: Reduction reactions of pseudaconitine are less documented, but it is likely to undergo typical reduction processes for alkaloids.
Substitution: The compound can undergo substitution reactions, particularly involving its methoxy and acetoxy groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions include pyropseudaconitine and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
8-ACETYL LUDACONITINE has several scientific research applications, including:
Wirkmechanismus
8-ACETYL LUDACONITINE is a moderate inhibitor of the enzyme acetylcholinesterase . This enzyme breaks down the neurotransmitter acetylcholine through hydrolysis. Inhibition of this enzyme causes a constant stimulation of the postsynaptic membrane by the neurotransmitter, leading to continuous stimulation of muscles, glands, and the central nervous system . This mechanism is responsible for the compound’s toxic effects, including muscle paralysis and potential fatality in high doses .
Vergleich Mit ähnlichen Verbindungen
8-ACETYL LUDACONITINE is compared with other diterpene alkaloids such as aconitine, mesaconitine, and hypoaconitine . These compounds share similar structures and toxicological properties but differ in their specific chemical groups and potency. For example:
Aconitine: Similar in structure but has different ester groups, making it slightly less toxic than pseudaconitine.
Mesaconitine: Another diterpene alkaloid with similar effects but different molecular targets.
Hypoaconitine: Less potent than pseudaconitine but still highly toxic.
This compound’s uniqueness lies in its specific acetoxy and methoxy groups, which contribute to its high toxicity and distinct chemical behavior .
Eigenschaften
CAS-Nummer |
127-29-7 |
|---|---|
Molekularformel |
C34H47NO10 |
Molekulargewicht |
629.74 |
IUPAC-Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C36H51NO12/c1-9-37-16-33(17-42-3)23(39)13-24(45-6)36-20-14-34(41)25(46-7)15-35(49-18(2)38,27(30(36)37)28(47-8)29(33)36)26(20)31(34)48-32(40)19-10-11-21(43-4)22(12-19)44-5/h10-12,20,23-31,39,41H,9,13-17H2,1-8H3/t20-,23-,24+,25+,26-,27+,28+,29-,30-,31-,33+,34+,35-,36+/m1/s1 |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


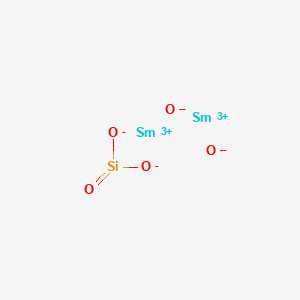
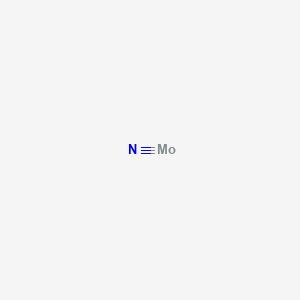
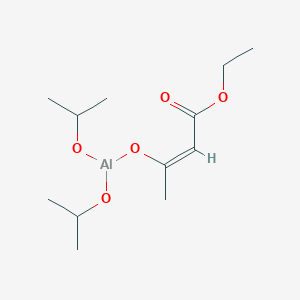

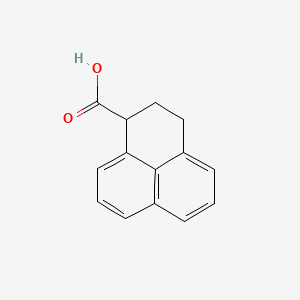
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)


